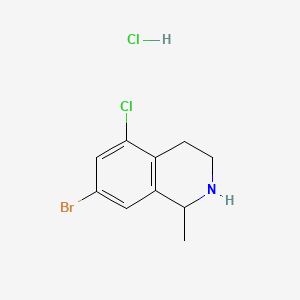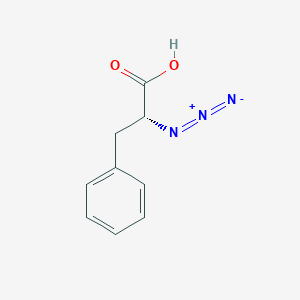
(alphaR)-alpha-Azidobenzenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alpha-Azidobenzenepropanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the alpha carbon of a benzenepropanoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (alphaR)-alpha-Azidobenzenepropanoic acid typically involves the introduction of the azido group into a pre-existing benzenepropanoic acid framework. One common method is the nucleophilic substitution reaction where an alpha-bromobenzenepropanoic acid is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (alphaR)-alpha-Azidobenzenepropanoic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Substitution: Various nucleophiles like amines, thiols, or phosphines.
Major Products:
Reduction: Formation of (alphaR)-alpha-aminobenzenepropanoic acid.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Substitution: Formation of substituted benzenepropanoic acid derivatives.
Aplicaciones Científicas De Investigación
(alphaR)-alpha-Azidobenzenepropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, where the azido group can be used for functionalization.
Mecanismo De Acción
The mechanism of action of (alphaR)-alpha-Azidobenzenepropanoic acid largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as targeting specific biomolecules in bioconjugation applications.
Comparación Con Compuestos Similares
(alphaR)-alpha-Bromobenzenepropanoic acid: Precursor in the synthesis of (alphaR)-alpha-Azidobenzenepropanoic acid.
(alphaR)-alpha-Aminobenzenepropanoic acid: Product of the reduction of this compound.
Benzenepropanoic acid derivatives: Compounds with various functional groups attached to the benzenepropanoic acid framework.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group enables the compound to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
(2R)-2-azido-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
DIFYSVZHVRAXAV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



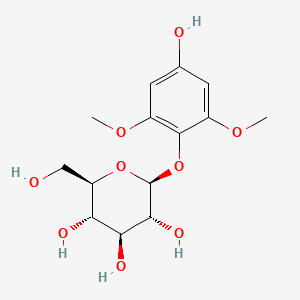

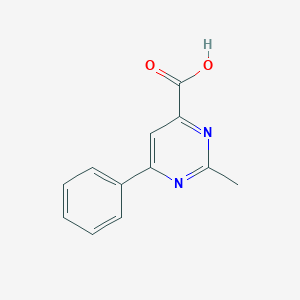
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
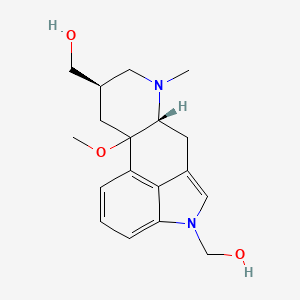
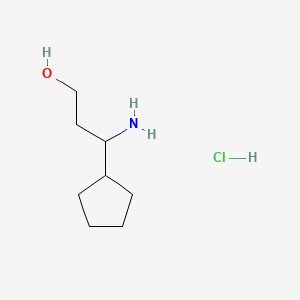

![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
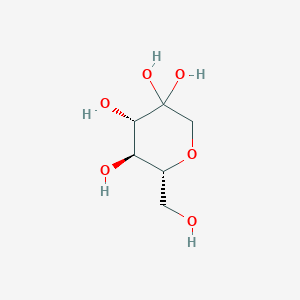
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


